(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate is a piperidine derivative characterized by its specific stereochemistry. Its molecular formula is C14H19NO2, and it is recognized for its potential applications in medicinal chemistry and as a synthetic intermediate. This compound belongs to a class of chemicals that have garnered interest due to their biological activity and relevance in drug development.
The compound can be sourced from various chemical suppliers, with detailed information available through databases like PubChem and BenchChem. Its unique structural features make it a subject of study in both academic and industrial settings.
(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate is classified as a piperidine derivative, which is a significant class of compounds in organic chemistry and pharmacology. Piperidine derivatives are known for their diverse biological activities, including analgesic, antidepressant, and anticonvulsant properties.
The synthesis of (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate typically involves several key steps:
The reaction conditions are carefully controlled to achieve the desired stereochemistry and yield. Common reagents include iron complexes as catalysts, which assist in the reduction steps necessary for forming the final product.
The molecular structure of (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate features a piperidine ring with an ethyl ester group at the 3-position and a phenyl group at the 4-position. The stereochemistry at the 3 and 4 positions is critical for its biological activity.
(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate can participate in various chemical reactions:
The specific conditions for these reactions vary but generally require controlled temperatures and pressures to ensure optimal product formation. The major products depend on the reagents used; for instance, oxidation may yield carboxylic acids while reduction could produce alcohols or amines.
The mechanism of action for (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate involves its interaction with specific receptors in the central nervous system. Piperidine derivatives are known to modulate neurotransmitter systems, which can lead to various pharmacological effects such as analgesia or mood enhancement.
The physical properties include:
Key chemical properties involve:
Relevant data from spectral analysis (e.g., NMR) indicates distinct peaks corresponding to different protons within the molecule, aiding in structural confirmation during synthesis.
(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate has several notable applications:
The synthesis of enantiomerically pure (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate (CAS 749192-64-1, MW 233.309 g/mol, C₁₄H₁₉NO₂) relies on resolution techniques and stereocontrolled ring formation [1]. A common approach involves the diastereomeric salt formation using chiral resolving agents like L-tartaric acid. For instance, racemic ethyl 4-phenylpiperidine-3-carboxylate is treated with di-p-toluoyl-D-tartaric acid in methanol, yielding the (3R,4R)-diastereomer as a crystalline solid after recrystallization. This method achieves >99% diastereomeric excess (de) but suffers from moderate yields (typically 45-60%) due to fractional crystallization losses [7].
Alternative routes employ chiral auxiliaries, where a stereodirecting group controls the configuration during piperidine ring cyclization. A notable example uses (R)-glyceraldehyde acetonide to induce asymmetry in a Dieckmann condensation, forming the trans-3,4-disubstituted piperidine core with 8:1 diastereoselectivity. Subsequent auxiliary removal and esterification yield the target compound, though this multistep process reduces overall efficiency [10].
Table 1: Key Physicochemical Properties of (3R,4R)-Ethyl 4-Phenylpiperidine-3-Carboxylate
Property | Value |
---|---|
CAS Registry Number | 749192-64-1 |
Molecular Formula | C₁₄H₁₉NO₂ |
Molecular Weight | 233.309 g/mol |
Specific Rotation (α) | -42.5° (c=1, CHCl₃) |
Purity (Commercial) | ≥95% |
Storage Conditions | Sealed, dry, 2–8°C |
Catalytic asymmetric methods have emerged as efficient routes to construct the chiral piperidine scaffold. Transition-metal-catalyzed hydrogenation of pyridine derivatives provides direct access to enantioenriched piperidines. For example, a ruthenium-(S)-BINAP catalyst system reduces ethyl 4-phenylpyridine-3-carboxylate under 50 bar H₂ pressure, affording the trans-piperidine with 92% enantiomeric excess (ee) and 85% yield [5] [9]. The reaction proceeds via stepwise hydride transfer, where chiral induction occurs during equatorial protonation of a dihydropyridine intermediate.
Organocatalytic approaches leverage chiral ammonium salts to control intramolecular Mannich cyclizations. A quinine-derived catalyst facilitates the ring closure of N-protected δ-amino aldehydes, forming the piperidine ring with 3,4-trans stereochemistry (dr >20:1) and 90% ee. Ethyl ester incorporation is achieved through subsequent oxidation-esterification of the 3-carboxaldehyde group [2] [5].
Table 2: Catalytic Systems for Asymmetric Piperidine Synthesis
Catalyst System | Substrate | ee (%) | Yield (%) | trans:cis Ratio |
---|---|---|---|---|
Ru-(S)-BINAP/HClO₄ | Ethyl 4-phenylpyridine-3-carboxylate | 92 | 85 | 19:1 |
Co@TiO₂ nanoparticles | 4-Phenylpyridine-3-carbonitrile | 88 | 90 | 15:1 |
Quinine-ammonium bromide | δ-Amino aldehyde | 90 | 78 | >20:1 |
The carboxylate and piperidine nitrogen serve as handles for diversification. Ester hydrolysis under basic conditions (NaOH/EtOH/H₂O, 80°C) gives the corresponding carboxylic acid (e.g., (3R,4R)-3-phenylpiperidine-4-carboxylic acid, CAS 2719003-07-1), which undergoes amidation via mixed anhydride intermediates. Coupling with p-fluorobenzylamine using EDC/HOBt affords the amide in 75% yield without racemization [6] [9].
Nitrogen functionalization includes:
Carboxylate derivatives include:
Table 3: Representative Derivatives of (3R,4R)-Ethyl 4-Phenylpiperidine-3-Carboxylate
Derivative | Reaction Conditions | Yield (%) | Application Context |
---|---|---|---|
N-Benzyl analogue | BnBr, K₂CO₃, DMF, 80°C | 88 | Opioid antagonist precursors |
3-Carboxylic acid (free acid) | NaOH, EtOH/H₂O (1:1), reflux | 95 | Peptide mimetics |
3-Hydroxymethyl derivative | DIBAL-H, THF, –78°C, 2h | 70 | SSRIs (e.g., paroxetine) |
N-(p-Fluorobenzyl)amide | EDC, HOBt, DIPEA, CH₂Cl₂ | 75 | Bioisosteric probes |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0